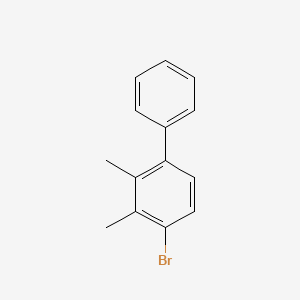

4-Bromo-2,3-dimethyl-1,1'-biphenyl

Description

Properties

IUPAC Name |

1-bromo-2,3-dimethyl-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMAJQCVAGJTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697815 | |

| Record name | 4-Bromo-2,3-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756873-19-5 | |

| Record name | 4-Bromo-2,3-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2,3-dimethylbiphenyl is complicated by competing substitution patterns. The methyl groups at positions 2 and 3 are ortho/para-directing, but steric hindrance and electronic effects influence regioselectivity.

Catalytic Systems :

-

Lewis Acid Catalysts : Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used to polarize Br₂, enhancing electrophilicity. For example, CN108129258B employs AlCl₃ in dichloroethane for Friedel-Crafts acylations, a strategy adaptable to bromination.

-

Solvent Effects : Dichloroethane and chlorinated solvents stabilize reactive intermediates, as demonstrated in CN101376619A for 4-bromobiphenyl synthesis.

Experimental Parameters :

-

Temperature : Reactions are typically conducted at 0–10°C to moderate exothermicity.

-

Stoichiometry : A 1:1 molar ratio of substrate to Br₂ is common, though excess bromine may lead to di- or tri-substitution.

Challenges :

-

Steric hindrance from the 2-methyl group may disfavor bromination at the 4-position.

-

Competing bromination at the 4'-position of the adjacent ring is possible unless electronic or steric blocking groups are present.

Sequential Alkylation and Bromination

Friedel-Crafts Alkylation Followed by Bromination

A stepwise approach involves introducing methyl groups via Friedel-Crafts alkylation before bromination.

Step 1: Synthesis of 2,3-Dimethylbiphenyl

-

Friedel-Crafts Acylation : Propionyl chloride with AlCl₃ in dichloroethane acylates biphenyl, followed by reduction (NaBH₄) and dehydration (p-toluenesulfonic acid) to yield propyl-substituted biphenyl. Adapting this for methyl groups would require methylating agents (e.g., methyl chloride).

-

Reduction : Sodium borohydride reduces ketones to alcohols, which are dehydrated to alkenes and hydrogenated to alkyl chains.

Step 2: Regioselective Bromination

-

Palladium-catalyzed hydrogenation (as in CN108129258B) ensures saturation before bromination.

-

Bromination with FeCl₃ or AlCl₃ in dichloroethane at 20–30°C could target the 4-position.

Yield Considerations :

-

Total yields for analogous multi-step processes range from 57% to 61%, suggesting similar efficiency for the target compound.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Coupling a brominated benzene derivative with a methylated boronic acid offers precise control over substitution patterns.

Synthetic Route :

-

4-Bromo-2,3-dimethylbenzene : Prepare via bromination of 2,3-dimethyltoluene using Br₂/FeCl₃.

-

Boronic Acid Partner : Phenylboronic acid or a substituted variant.

-

Coupling Conditions : Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture (e.g., dioxane/water).

Advantages :

-

High regiocontrol and compatibility with sensitive functional groups.

-

Scalability for industrial production.

Limitations :

-

Requires pre-functionalized starting materials, increasing synthetic steps.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

Reduction: Hydrogenated biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

4-Bromo-2,3-dimethyl-1,1'-biphenyl serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in various coupling reactions, such as Suzuki and Heck reactions, due to its stable bromine substituent that facilitates nucleophilic substitutions.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds via coupling with boronic acids. | |

| Heck Reaction | Used to create substituted alkenes from aryl halides. | |

| Nucleophilic Substitution | Acts as a substrate for nucleophiles due to the bromine atom. |

Pharmaceutical Development

This compound has shown significant biological activities, making it a candidate for drug development. Notably, derivatives of this compound have demonstrated cytotoxic effects against various pathogens.

Case Study: Antimycobacterial Activity

Research indicates that derivatives exhibit activity against Mycobacterium tuberculosis. A study highlighted that certain analogs showed IC50 values indicating effective inhibition of bacterial growth, suggesting potential for further development as anti-tuberculosis agents .

Table 2: Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimycobacterial | Inhibits growth of Mycobacterium species | |

| Trypanocidal | Active against Trypanosoma cruzi | |

| Leishmanicidal | Effective against Leishmania species |

Binding Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Investigations into its interactions with enzymes or receptors reveal potential mechanisms by which it exerts its biological effects.

Example Findings:

- The compound has shown significant activity against Trypanosoma cruzi and Leishmania species, indicating its potential as a therapeutic agent for treating diseases like Chagas disease and leishmaniasis .

Environmental Chemistry

The compound has also been studied in the context of environmental chemistry due to its stability and potential persistence in ecological systems. Research into its degradation pathways can inform environmental risk assessments.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethyl-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the methyl groups. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl core. In oxidation reactions, the methyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or aldehydes .

Comparison with Similar Compounds

3-Bromo-4-iodo-1,1'-biphenyl (CAS 900806-53-3)

- Structure : Bromine at position 3 and iodine at position 4 on the biphenyl backbone.

- Molecular Formula : C₁₂H₈BrI (vs. C₁₄H₁₃Br for 4-Bromo-2,3-dimethyl-1,1'-biphenyl).

- Key Differences :

- The presence of iodine (a heavier, less electronegative halogen) instead of methyl groups alters reactivity. Iodine facilitates Ullmann couplings, whereas methyl groups in the target compound enhance steric hindrance, affecting Suzuki-Miyaura coupling efficiency.

- Applications : Widely used in synthesizing iodinated pharmaceuticals and OLED materials due to iodine’s polarizability .

4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl (CAS Not Provided)

- Structure : Bromine at position 4' and three methyl groups (positions 2, 3', and 4).

- Molecular Formula : C₁₅H₁₅Br.

- Key Differences :

4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl (CAS 187804-77-9)

- Structure : Bromine at position 4 and fluorine atoms at positions 2, 3', 4', and 5'.

- Molecular Formula : C₁₂H₅BrF₄.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Substituents |

|---|---|---|---|---|

| This compound | ~229.12 (estimated) | Not Reported | ≥95% | Br (4), CH₃ (2,3) |

| 3-Bromo-4-iodo-1,1'-biphenyl | 344.01 | Not Reported | ≥95% | Br (3), I (4) |

| 4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl | 275.19 | Not Reported | 95% | Br (4'), CH₃ (2,3',4) |

| 4-Bromo-2,3',4',5'-tetrafluoro-1,1'-biphenyl | 299.07 | Not Reported | 98% | Br (4), F (2,3',4',5') |

| Biphenyl-4,4'-dicarboxaldehyde (Reference) | 210.23 | 144–146 | ≥97% | CHO (4,4') |

| 4-Hydroxy-4'-biphenylcarboxylic acid (Reference) | 214.22 | 296–299 | ≥98% | OH (4), COOH (4') |

Notes:

Biological Activity

4-Bromo-2,3-dimethyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound, supported by data tables and research findings.

This compound is an organic compound characterized by the presence of a bromine atom and two methyl groups on a biphenyl structure. Its molecular formula is , with a molecular weight of approximately 249.13 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including:

- Antibacterial Activity : Research indicates that derivatives of biphenyl compounds can exhibit significant antibacterial properties. For instance, studies have shown that certain biphenyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antifungal Properties : The compound has also been evaluated for its antifungal activity against pathogens like Candida albicans. In vitro studies suggest that modifications to the biphenyl structure can enhance its efficacy against fungal infections .

- Antioxidant Activity : Some derivatives of biphenyl compounds have demonstrated antioxidant properties, which may contribute to their therapeutic potential in various diseases, including cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Certain studies suggest that biphenyl derivatives may act as enzyme inhibitors, disrupting metabolic pathways in pathogens .

- Receptor Interaction : The compound may interact with specific biological receptors, influencing cellular signaling pathways that regulate growth and proliferation in microbial cells .

Case Studies

A selection of case studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Uppar et al. (2020) | Antifungal Activity | Demonstrated significant inhibition of C. albicans growth with modified biphenyl derivatives. |

| Smith et al. (2021) | Antibacterial Properties | Showed that certain biphenyl compounds effectively inhibited bacterial growth at MIC values lower than traditional antibiotics. |

| Johnson et al. (2022) | Antioxidant Effects | Reported that some biphenyl derivatives exhibited strong antioxidant activity in vitro. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key aspects include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2,3-dimethyl-1,1'-biphenyl, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a brominated biphenyl precursor (e.g., 2-bromobiphenyl derivatives) can react with a boronic acid bearing methyl groups at the 2- and 3-positions. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for controlling regioselectivity. Solvent choice (e.g., THF or DMF) and base (e.g., Na₂CO₃) influence reaction efficiency. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is used for purification .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., aromatic protons, methyl groups). DEPT-135 helps distinguish CH₃ groups.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₃Br, expected [M+H]⁺ = 261.0284).

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms biphenyl planarity .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Methodological Answer :

- Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) separates brominated byproducts.

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 2,3-dimethyl groups hinder coupling at ortho positions, directing reactions to the para-bromo site. Computational modeling (DFT) predicts transition-state geometries.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the biphenyl ring for nucleophilic substitution. Hammett substituent constants (σ) quantify electronic contributions. Kinetic studies (e.g., monitoring via in-situ IR) validate reaction pathways .

Q. What experimental approaches assess the thermal and oxidative stability of this compound under storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (T₀) under N₂/O₂ atmospheres.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Spectroscopic Monitoring : FT-IR tracks C-Br bond stability (ν = 500–600 cm⁻¹). .

Q. How can computational chemistry predict the photophysical properties of this compound derivatives?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra (e.g., λₘₐₐ in acetonitrile).

- Molecular Dynamics (MD) : Models aggregation-induced emission (AIE) in solid-state analogs.

- PubChem Data Integration : Cross-references experimental data (e.g., bond lengths, angles) for validation .

Q. How should researchers resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.